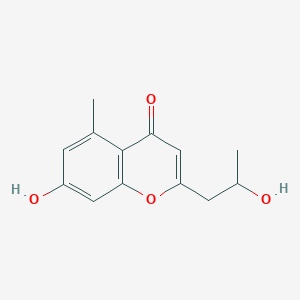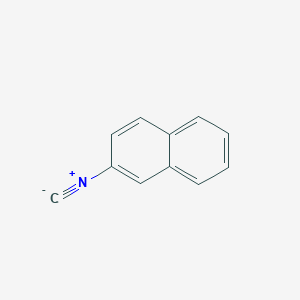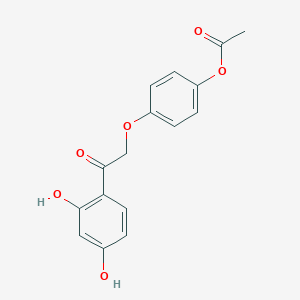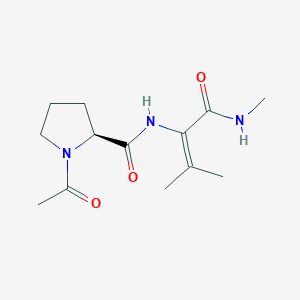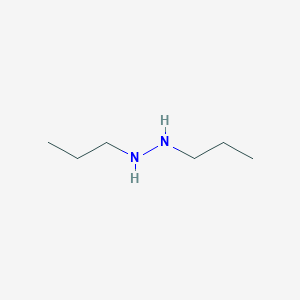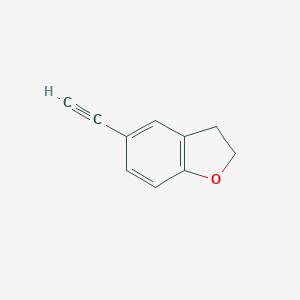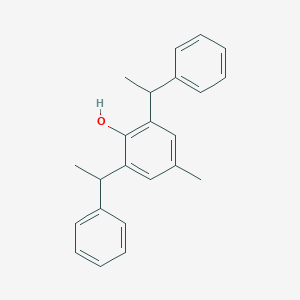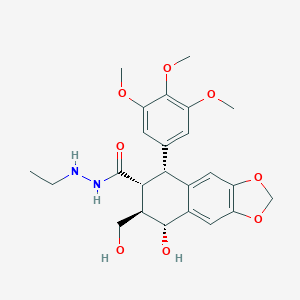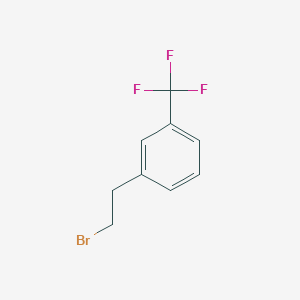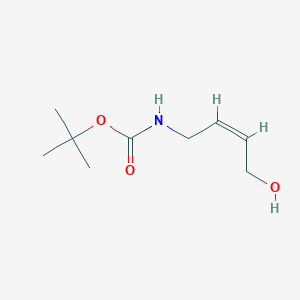
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol, also known as tBOC-alkene, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile molecule that can be used in various applications, including drug discovery, organic synthesis, and biochemical research.
Mécanisme D'action
The mechanism of action of 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is not well understood. However, it is believed that 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This property makes 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol a useful tool for studying protein-protein interactions and enzyme mechanisms.
Effets Biochimiques Et Physiologiques
TBOC-alkene has been shown to have a range of biochemical and physiological effects. In one study, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol was used to study the mechanism of action of a protease enzyme. The results showed that 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can inhibit the activity of the protease enzyme, indicating that it can be used as a potential drug candidate for diseases caused by the overactivity of protease enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
TBOC-alkene has several advantages for lab experiments. It is a stable and versatile molecule that can be easily synthesized and modified. It can also be used in various applications, including drug discovery, organic synthesis, and biochemical research. However, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol also has some limitations. It can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This property can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol research. One direction is to study its potential as a drug candidate for diseases caused by the overactivity of protease enzymes. Another direction is to explore its use in organic synthesis as a building block for complex molecules. Additionally, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can be used to study protein-protein interactions and enzyme mechanisms, which can lead to a better understanding of biological processes. Overall, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is a promising molecule that has the potential to make significant contributions to scientific research.
Méthodes De Synthèse
The synthesis of 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is a multistep process that involves several chemical reactions. The most common method for synthesizing 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is via the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The reaction produces an alkene and a phosphine oxide as the byproduct. The tBOC group is then introduced to the alkene via a carbodiimide coupling reaction.
Applications De Recherche Scientifique
TBOC-alkene has been widely used in scientific research due to its unique properties. It is a stable and versatile molecule that can be used in various applications, including drug discovery, organic synthesis, and biochemical research. In drug discovery, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol has been used to design and synthesize new drugs. It has also been used in organic synthesis as a building block for complex molecules. In biochemical research, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol has been used to study enzyme mechanisms and protein-protein interactions.
Propriétés
Numéro CAS |
128490-08-4 |
|---|---|
Nom du produit |
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol |
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
tert-butyl N-[(Z)-4-hydroxybut-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12)/b5-4- |
Clé InChI |
VYNNEQMTIKFYLS-PLNGDYQASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC/C=C\CO |
SMILES |
CC(C)(C)OC(=O)NCC=CCO |
SMILES canonique |
CC(C)(C)OC(=O)NCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
